Cas no 219310-06-2 ((2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride)

(2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 219310-06-2
- (2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride
- (2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride
- EN300-26862342
- (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride
-
- MDL: MFCD32702680
- Inchi: 1S/C17H18N2O4.ClH/c18-15(16(20)21)10-12-6-8-14(9-7-12)19-17(22)23-11-13-4-2-1-3-5-13;/h1-9,15H,10-11,18H2,(H,19,22)(H,20,21);1H/t15-;/m0./s1
- InChI Key: AMHVHYOOEMTZRD-RSAXXLAASA-N
- SMILES: Cl.O(C(NC1C=CC(=CC=1)C[C@@H](C(=O)O)N)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 350.1033348g/mol
- Monoisotopic Mass: 350.1033348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 388
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
(2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26862342-2.5g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride |
219310-06-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-20 | |
Enamine | EN300-26862342-5.0g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride |
219310-06-2 | 95.0% | 5.0g |
$3189.0 | 2025-03-20 | |
Enamine | EN300-26862342-0.25g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride |
219310-06-2 | 95.0% | 0.25g |
$546.0 | 2025-03-20 | |
Enamine | EN300-26862342-0.5g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride |
219310-06-2 | 95.0% | 0.5g |
$858.0 | 2025-03-20 | |
Enamine | EN300-26862342-5g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride |
219310-06-2 | 95% | 5g |
$3189.0 | 2023-09-11 | |
1PlusChem | 1P028QP3-500mg |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride |
219310-06-2 | 95% | 500mg |
$1123.00 | 2023-12-18 | |
Aaron | AR028QXF-5g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride |
219310-06-2 | 95% | 5g |
$4410.00 | 2023-12-15 | |
Aaron | AR028QXF-50mg |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride |
219310-06-2 | 95% | 50mg |
$377.00 | 2025-02-16 | |
1PlusChem | 1P028QP3-10g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride |
219310-06-2 | 95% | 10g |
$5907.00 | 2023-12-18 | |
Aaron | AR028QXF-10g |
(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride |
219310-06-2 | 95% | 10g |
$6528.00 | 2023-12-15 |
(2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride Related Literature
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride
Introduction to (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride (CAS No. 219310-06-2)
(2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 219310-06-2, is a derivative of amino acids and has shown promising potential in various biological and chemical applications. Its unique structural configuration, featuring a chiral center and multiple functional groups, makes it a valuable candidate for further investigation in drug discovery and therapeutic interventions.
The molecular structure of (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride consists of a propanoic acid backbone modified with an amino group at the second position, a benzyloxy carbonylamino group at the third position, and a phenyl ring at the fourth position. This intricate arrangement of functional groups contributes to its diverse chemical properties and biological activities. The presence of the chiral center at the (2S) configuration ensures that the compound exhibits enantioselective behavior, which is crucial in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its efficacy and safety.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Preliminary studies have demonstrated that this compound can interact with specific targets in cells, leading to altered signaling pathways that may contribute to therapeutic effects.
One of the most compelling aspects of (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride is its ability to serve as a building block for more complex molecules. In drug design, such compounds are often used to create libraries of derivatives that can be screened for enhanced activity and selectivity. The benzyloxy carbonylamino group, in particular, provides a site for further functionalization, allowing chemists to tailor the properties of the molecule to specific needs.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility is critical for drug delivery systems, as it ensures that the compound can be effectively administered to patients through various routes, including oral and intravenous formulations. The improved solubility also facilitates its use in high-throughput screening assays, where rapid dissolution is essential for efficient testing.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride with greater accuracy. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify potential binding interactions between this compound and biological targets. These computational studies have helped to guide experimental efforts, reducing the time and resources required to develop novel therapeutics.
In clinical settings, the potential applications of (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride are being explored in several therapeutic areas. For instance, researchers are investigating its role in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways suggests that it may help reduce symptoms associated with these conditions without causing significant side effects.
Cancer research has also seen significant interest in this compound. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Additionally, its chiral nature allows for the development of enantiomerically pure derivatives that may exhibit enhanced selectivity and reduced toxicity compared to racemic mixtures.
The neurodegenerative disease field has not been left behind in this research effort. Preliminary data indicate that (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride may have neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. These disorders are characterized by progressive neuronal degeneration, and compounds that can protect against this degeneration could significantly improve patient outcomes.
The synthesis of (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to ensure high yields and purity levels. These improvements have opened up new possibilities for further research and development.
The future prospects for (2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride are promising, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between academic researchers and industry scientists are likely to accelerate the translation of laboratory findings into clinical applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing some of the most pressing health challenges facing society today.
219310-06-2 ((2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride) Related Products
- 2228417-48-7(3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl-1,1,1-trifluoropropan-2-one)
- 2227842-15-9(rac-tert-butyl (3R,4S)-3-hydroxy-4-(1,2,3-thiadiazol-4-yl)methylpyrrolidine-1-carboxylate)
- 1391837-72-1(1-Ethynyl-1,1'-bi(cyclopropane))
- 1919401-43-6(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide)
- 1095825-29-8(3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid)
- 930475-33-5(N-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl-5-methyl-1,2-oxazole-3-carboxamide)
- 50536-61-3(5-chloro-4-methyl-1H-Indole-2-carboxylic acid)
- 1386373-35-8(N-(3-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 1368600-65-0(3-(5-chloro-2-fluorophenyl)butanoic acid)
- 95416-54-9(benzyl N-(penta-3,4-dien-1-yl)carbamate)




